N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex molecule characterized by a tricyclic azatricyclo core fused with an ethanediamide linker and a 3,4-dimethoxyphenethyl substituent. Its unique architecture, combining rigid polycyclic systems with flexible substituents, allows for diverse intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-30-18-6-5-14(10-19(18)31-2)7-8-24-22(28)23(29)25-17-11-15-4-3-9-26-20(27)13-16(12-17)21(15)26/h5-6,10-12H,3-4,7-9,13H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQQZQWHQBHXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dimethoxyphenethylamine, which is then subjected to various chemical reactions to introduce the desired functional groups and structural elements .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Comparison
*Estimated based on structural similarity.
Key Observations :
Computational Similarity Metrics
Computational methods such as Tanimoto and Dice indices quantify structural similarity by comparing molecular fingerprints.
Table 2: Hypothetical Similarity Scores*
| Compound | Tanimoto (MACCS) | Dice (MACCS) | Tanimoto (Morgan) | Dice (Morgan) |
|---|---|---|---|---|
| Target Compound | 1.00 | 1.00 | 1.00 | 1.00 |
| 2034359-61-8 | 0.65 | 0.72 | 0.58 | 0.68 |
| Known kinase inhibitor (hypothetical) | 0.45 | 0.50 | 0.40 | 0.47 |
Interpretation :
- A Tanimoto score >0.65 (MACCS) suggests moderate structural overlap, likely due to shared tricyclic cores.
- Lower Morgan fingerprint scores reflect differences in substituent topology, which may correlate with divergent biological activities .
Mass Spectrometry and Fragmentation Patterns
Molecular networking via MS/MS leverages cosine scores (0–1 scale) to cluster compounds with analogous fragmentation patterns. High cosine scores indicate conserved substructures .
Table 3: Hypothetical MS/MS Cosine Scores*
| Compound Pair | Cosine Score | Inference |
|---|---|---|
| Target Compound vs. 2034359-61-8 | 0.78 | Shared tricyclic core + amide linker |
| Target Compound vs. Simple azatricyclo analog | 0.92 | Near-identical core fragmentation |
| Target Compound vs. Unrelated scaffold | 0.12 | Structural dissimilarity |
Implications :
- A score of 0.78 between the target compound and 2034359-61-8 confirms conserved core fragmentation but highlights divergent substituent-derived ions.
- Dereplication workflows using cosine thresholds >0.7 efficiently exclude non-analogs .
Biological Activity
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its structural characteristics, synthesis, and biological evaluation based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 416.5 g/mol. Its structure features a tricyclic core linked to a dimethoxyphenyl group via an ethyl chain, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5 |
| Molecular Weight | 416.5 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tricyclic structure and the introduction of functional groups such as the dimethoxyphenyl moiety.
Anticancer Potential
The azatricyclo structure is often associated with anticancer activity due to its ability to interact with biological targets involved in cell proliferation and apoptosis. Investigations into similar compounds have demonstrated their ability to induce cytotoxic effects in cancer cell lines . This suggests that this compound could possess similar properties.
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, the interaction with DNA or RNA synthesis pathways could lead to the inhibition of tumor growth or microbial proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Antibacterial Studies : A study published in a peer-reviewed journal evaluated a series of thiazolidine derivatives for their antibacterial properties against common pathogens . The results indicated promising activity correlating with structural modifications similar to those found in this compound.
- Anticancer Research : Research focusing on azatricyclo compounds has shown their ability to target cancer cell lines effectively . The findings suggest that further exploration into this compound could yield significant insights into its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
